molecular formula C13H19NO B8813363 ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No.: B8813363
M. Wt: 205.30 g/mol
InChI Key: RQTYGPRJDFTUGU-UHFFFAOYSA-N
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Description

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s chiral nature allows for selective interactions with biological targets, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol can be compared with other similar compounds such as:

    [(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol: A diastereomer with different stereochemistry, potentially leading to different biological activity and properties.

    [(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol: Another diastereomer with distinct stereochemical configuration and properties.

    [(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]ethanol: A homolog with an ethyl group instead of a hydroxymethyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[1-(1-phenylethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3

InChI Key

RQTYGPRJDFTUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.0 g (40.5 mmol) [3R-(R*,R*)]methyl 5-oxo-1-(-1-phenylethyl)-3-pyrrolidinecarboxylate in 75 ml dry tetrahydrofuran was added dropwise to a mixture of 6.50 g (171 mmol) lithium aluminum hydride in 100 ml tetrahydrofuran. The mixture was refluxed overnight, diluted with 50 ml tetrahydro furan and treated dropwise with 6.5 ml water, 6.5 ml 15% sodium hydroxide and 19.5 ml water. Solids were removed by filtration and the filtrate was evaporated to a syrup which was dissolved in dichloromethane, dried (MgSO4), and reevaporated to give 8.06 g of crude crystalline product. Recrystallization from hexane afforded 7.25 g (87%) of the title compound, mp 86°-88° C. [α]D +51.3° C. (C, 1.06, methanol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
87%

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